Product packaging for 6-Hydroxy-2,6-dimethyloct-2-enoic acid(Cat. No.:CAS No. 91539-51-4)

6-Hydroxy-2,6-dimethyloct-2-enoic acid

Cat. No.: B14371168
CAS No.: 91539-51-4
M. Wt: 186.25 g/mol
InChI Key: ODJSITYNTLSOEF-UHFFFAOYSA-N
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Description

6-Hydroxy-2,6-dimethyloct-2-enoic acid is a branched, unsaturated fatty acid of interest in natural product and medicinal chemistry research. This compound is also known as (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid and is available for procurement from multiple suppliers . Structurally similar hydroxy fatty acids and their derivatives are frequently isolated from microbial and fungal sources and have demonstrated a range of promising biological activities, suggesting potential research applications for this compound . For instance, closely related monoterpene acids with similar hydroxy and dimethyl substitution patterns have been documented to possess anti-osteoporotic properties . Furthermore, fatty acids within this broader class have been reported in scientific literature to exhibit strong antifungal, antibacterial, antiviral, and antineoplastic (anti-cancer) activities in preliminary studies . The presence of both a carboxylic acid and a hydroxyl functional group on the alkyl chain makes this molecule a valuable building block for chemical synthesis and for studying structure-activity relationships in bioactive lipid research. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B14371168 6-Hydroxy-2,6-dimethyloct-2-enoic acid CAS No. 91539-51-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91539-51-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

6-hydroxy-2,6-dimethyloct-2-enoic acid

InChI

InChI=1S/C10H18O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h6,13H,4-5,7H2,1-3H3,(H,11,12)

InChI Key

ODJSITYNTLSOEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC=C(C)C(=O)O)O

Origin of Product

United States

Biosynthetic Pathways and Metabolic Transformations of 6 Hydroxy 2,6 Dimethyloct 2 Enoic Acid

Elucidation of Isoprenoid Pathway Intermediates Leading to Monoterpenoid Acids

The journey to 6-Hydroxy-2,6-dimethyloct-2-enoic acid begins with the synthesis of two key C5 intermediates: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govcreative-proteomics.com These molecules are produced through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. frontiersin.orgjst.go.jp The MVA pathway is typically active in the cytosol of eukaryotes and archaea, while the MEP pathway operates in the plastids of plants and in many bacteria. frontiersin.orgjst.go.jp

The head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields geranyl pyrophosphate (GPP), a C10 molecule that serves as the universal precursor for all monoterpenes. nih.gov From GPP, a series of enzymatic reactions, including hydrolysis, rearrangements, and oxidations, lead to the formation of various acyclic monoterpenoids. For the biosynthesis of this compound, it is hypothesized that an acyclic monoterpene hydrocarbon or alcohol derived from GPP undergoes subsequent oxidation and hydroxylation steps. A likely precursor is geranic acid ((2E)-3,7-dimethylocta-2,6-dienoic acid), which can be formed from the oxidation of geranial.

Table 1: Key Intermediates in the Biosynthesis of Monoterpenoid Precursors

IntermediateChemical FormulaPathwayRole
Isopentenyl Pyrophosphate (IPP)C5H12O7P2MVA & MEPC5 building block
Dimethylallyl Pyrophosphate (DMAPP)C5H12O7P2MVA & MEPC5 building block
Geranyl Pyrophosphate (GPP)C10H20O7P2Monoterpene BiosynthesisC10 precursor to monoterpenes
Geranic AcidC10H16O2Monoterpenoid MetabolismPotential precursor to hydroxylated forms

Enzymatic Mechanisms for Hydroxylation and Carboxylation in Monoterpene Metabolism

The formation of this compound from a precursor like 2,6-dimethyloct-2-enoic acid necessitates a hydroxylation reaction at the C6 position. This type of reaction, particularly on a non-activated carbon atom, is often catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov These heme-containing enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to introduce a hydroxyl group onto a substrate. The catalytic cycle involves the activation of oxygen to a highly reactive ferryl-oxo species that can abstract a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to the resulting radical.

The carboxylic acid moiety of this compound is likely formed through the oxidation of a corresponding primary alcohol or aldehyde precursor. This oxidation can be catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. These enzymes typically use NAD+ or NADP+ as a cofactor to accept hydride ions from the substrate.

Metabolic Fates and Degradation Pathways of this compound and its Precursors

The metabolic fate of this compound and its precursors in biological systems is not extensively documented. However, based on the metabolism of other monoterpenoids, several degradation pathways can be inferred. In microorganisms, the degradation of acyclic monoterpenes often involves terminal oxidation followed by beta-oxidation, a process similar to fatty acid metabolism.

For a related compound, it is suggested that the degradation pathway could involve lipid and fatty acid metabolism. This would imply that this compound could be activated to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain. The presence of the hydroxyl group and the double bond may require additional enzymatic steps for their modification or removal before the molecule can fully enter the central metabolism.

Biocatalytic Approaches for Biosynthesis of Hydroxy Monoterpenoid Acids

The targeted synthesis of hydroxy monoterpenoid acids like this compound can be achieved through biocatalytic methods, which offer high selectivity and mild reaction conditions. csic.es One approach involves the use of whole microbial cells or isolated enzymes to perform specific hydroxylation reactions on a suitable monoterpenoid precursor. Engineered microorganisms expressing specific cytochrome P450 monooxygenases can be employed to introduce a hydroxyl group at a desired position. nih.gov

Furthermore, the enzymatic synthesis of the carboxylic acid functionality can be achieved using oxidoreductases. Biocatalytic tandem reactions, where multiple enzymatic steps are carried out in a single pot, can be designed to convert a simple precursor into the final hydroxylated acid. This approach can improve efficiency and reduce the need for intermediate purification steps.

Table 2: Enzymes Potentially Involved in the Biosynthesis and Metabolism of this compound

Enzyme ClassReaction CatalyzedPotential Role
Geranyl Pyrophosphate SynthaseCondensation of IPP and DMAPPFormation of GPP
Cytochrome P450 MonooxygenaseHydroxylationIntroduction of the C6-hydroxyl group
Alcohol DehydrogenaseOxidation of alcohol to aldehydeCarboxylic acid formation
Aldehyde DehydrogenaseOxidation of aldehyde to carboxylic acidCarboxylic acid formation
Acyl-CoA SynthetaseThioesterification with CoAActivation for degradation
Beta-oxidation enzymesChain shorteningCatabolism

Chemical Synthesis Strategies and Derivatization of 6 Hydroxy 2,6 Dimethyloct 2 Enoic Acid

Total Synthesis Approaches to 6-Hydroxy-2,6-dimethyloct-2-enoic acid

While a definitive total synthesis for this compound is not extensively documented in publicly available literature, its structure lends itself to several plausible retrosynthetic analyses. A logical approach would involve the disconnection of the carbon-carbon bonds to reveal simpler, commercially available starting materials.

One potential strategy could involve a convergent synthesis, where the molecule is assembled from two main fragments. For instance, a C6 fragment containing the tertiary alcohol and the dimethyl substitution could be coupled with a C4 fragment containing the α,β-unsaturated carboxylic acid moiety. This could be achieved through various carbon-carbon bond-forming reactions, such as aldol (B89426) condensation or Wittig-type reactions, followed by functional group manipulations.

Alternatively, a linear synthesis could be envisioned, starting from a simple acyclic precursor. This would likely involve the sequential introduction of the required functional groups and stereocenters. For example, a synthesis could commence with a commercially available octene derivative, followed by selective oxidation and hydroxylation steps to install the carboxylic acid and tertiary alcohol functionalities.

Stereoselective Synthesis Methodologies for Chiral Centers

The hydroxyl group at the C6 position of this compound is a chiral center, meaning the synthesis must address the formation of a specific stereoisomer. A powerful tool for achieving this is asymmetric synthesis.

One of the most prominent methods for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless asymmetric dihydroxylation. nih.govwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgrroij.com The choice of the dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based ligand determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org The catalytic cycle involves the formation of an osmate ester intermediate, which is then hydrolyzed to yield the diol and regenerated osmium tetroxide through the use of a co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide. wikipedia.orgrroij.com

In the context of synthesizing a related dihydroxy acid, a precursor alkene could be subjected to Sharpless asymmetric dihydroxylation to install the two hydroxyl groups with a high degree of stereocontrol. nih.gov This methodology is widely applied in the total synthesis of various natural products. nih.gov

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

ReagentFunction
Osmium Tetroxide (OsO₄)Primary oxidant that forms the vicinal diol
Chiral Ligand (e.g., (DHQD)₂PHAL)Controls the stereochemical outcome of the reaction
Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆])Regenerates the osmium tetroxide catalyst
Additive (e.g., Methanesulfonamide)Can accelerate the catalytic cycle

Exploration of Precursor Cyclization and Catalytic Systems

The study of precursor cyclization is relevant in the synthesis of related terpenoid structures. For instance, the acid-catalyzed cyclization of compounds like 3-hydroxy-3,7-dimethyloct-6-enoic acid can lead to the formation of cyclic ethers or lactones. This type of intramolecular reaction is a common strategy in natural product synthesis. While this compound is an acyclic compound, understanding the cyclization potential of its precursors is crucial for avoiding undesired side reactions during synthesis. The conditions for such cyclizations, typically involving strong acids, would need to be carefully controlled if a linear product is the desired outcome.

Synthetic Modifications and Analog Design

The functional groups of this compound—a carboxylic acid, a tertiary alcohol, and a carbon-carbon double bond—offer multiple avenues for synthetic modification and the design of analogs with potentially altered biological activities.

The carboxylic acid moiety is readily converted into esters and amides. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). Amidation can be similarly accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent to form the corresponding amide. These modifications can significantly alter the polarity and pharmacokinetic properties of the parent molecule.

The tertiary alcohol at the C6 position is resistant to oxidation under standard conditions. However, the α,β-unsaturated system is susceptible to various transformations. The double bond can be selectively reduced using catalytic hydrogenation, which would yield 6-hydroxy-2,6-dimethyloctanoic acid. Conversely, the allylic position could be a site for oxidation.

For a related ketone-alcohol compound, the selective reduction of the ketone or oxidation of the alcohol would be key transformations. The choice of reducing or oxidizing agents would determine the outcome of the reaction, allowing for the synthesis of a diverse range of analogs.

Advanced Structural Elucidation Methodologies for 6 Hydroxy 2,6 Dimethyloct 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR and ¹³C NMR Spectroscopy The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For 6-Hydroxy-2,6-dimethyloct-2-enoic acid, distinct signals would be expected for the methyl groups, methylene (B1212753) groups, the methine proton adjacent to the hydroxyl group, and the vinylic proton. The chemical shifts are influenced by neighboring functional groups; for instance, the protons on the carbon bearing the hydroxyl group would be shifted downfield.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Key signals would include those for the carboxylic acid carbon (~170-180 ppm), the olefinic carbons of the C=C double bond (~120-140 ppm), the carbon atom bearing the hydroxyl group (~70-80 ppm), and the aliphatic methyl and methylene carbons at higher field strengths. preprints.orgrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

2D NMR Techniques To confirm the assignments from 1D NMR, a series of 2D experiments are essential:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, tracing the connectivity through the carbon chain (e.g., coupling between H3 and the H4 methylene protons). preprints.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively linking a proton signal to its attached carbon. researchgate.netfoodb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation from the C6-methyl protons to the C6 carbon, the C5 carbon, and the C7 carbon. preprints.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used for similar compounds to reveal through-space proximity of protons, which helps in determining the relative stereochemistry and preferred conformation of the molecule in solution. iucr.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and molecular formula of a compound, as well as providing structural information through fragmentation analysis. mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₈O₃), the expected exact mass would be calculated. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are common. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) When coupled with chromatographic separation, MS can analyze complex mixtures and provide fragmentation data. hmdb.ca The fragmentation pattern is a molecular fingerprint that helps in structural confirmation. For the target compound, characteristic fragmentation would include:

Loss of a water molecule (H₂O) from the molecular ion, due to the hydroxyl group.

Loss of a carboxyl group (COOH) or carbon dioxide (CO₂).

Cleavage at the bonds adjacent to the hydroxyl-bearing carbon (C6), leading to characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments

Theoretical and Computational Studies on 6 Hydroxy 2,6 Dimethyloct 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. Such methods can be used to calculate the energies of transition states and the activation energies of chemical reactions, providing deep insights into reaction mechanisms and kinetics. For a molecule like 6-Hydroxy-2,6-dimethyloct-2-enoic acid, DFT could be used to explore its stability, reactivity hotspots, and potential reaction pathways. Theoretical reactivity indices derived from DFT, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), serve as powerful tools for the semi-quantitative study of organic reactivity. mdpi.com However, specific studies applying these calculations to determine the transition states and activation energies for reactions involving this compound have not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. These simulations can reveal the different shapes (conformations) a molecule can adopt and how it might interact with biological targets, such as proteins or enzymes. By simulating the molecule's behavior over time, researchers can understand its flexibility, preferred conformations in different environments (e.g., in water), and the nature of its binding to a target protein. This information is crucial for drug design and understanding biological function. At present, there are no published MD simulation studies that specifically detail the conformational analysis or ligand-target interactions of this compound.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) modeling is a key component of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. For antifungal activity, SAR studies would involve synthesizing and testing a series of analogues of this compound to identify which structural features are essential for its fungitoxic effects. Computational approaches, such as molecular docking, can supplement experimental work by predicting how these compounds bind to specific fungal target proteins. For example, in studies of other natural products, molecular docking has been used to model interactions against fungal enzymes. researchgate.net A dedicated SAR study focused on the antifungal properties of this compound has not been found in the reviewed literature.

In Silico Prediction of Biosynthetic Pathways

In silico (computational) tools can be used to predict the biosynthetic pathways of natural products by analyzing the genome of the producing organism. This involves identifying biosynthetic gene clusters (BGCs), which are groups of genes responsible for producing the enzymes that construct the molecule. By comparing these genes to those from known pathways, researchers can propose a step-by-step synthesis for the natural product. This approach has been successfully used to gain insights into the biosynthesis of complex fungal metabolites like maleidrides. nih.gov An in silico prediction of the specific biosynthetic gene cluster and pathway leading to this compound is not currently available in published research.

Biological Activities and Mechanisms of Action of 6 Hydroxy 2,6 Dimethyloct 2 Enoic Acid and Its Derivatives

Investigational Studies on Anti-Osteoporotic Potential

Research into the therapeutic applications of 6-Hydroxy-2,6-dimethyloct-2-enoic acid derivatives has included investigations into bone health. A specific isomer, (R)-8-hydroxy-2,6-dimethyl-2-octenoic acid, has been identified as an active ingredient in an antiosteoporotic agent derived from an extract of Cistanche herba. escholarship.org This formulation is designed to inhibit the production of interleukin-6, a cytokine involved in bone resorption, thereby potentially offering a novel approach to managing osteoporosis and related conditions like chronic rheumatoid arthritis. escholarship.org

Antifungal Activities and Associated Molecular Targets

The antifungal properties of derivatives of this compound have been a key area of study. Specifically, 6,7-dihydroxy isomers and related amides have demonstrated notable fungicidal activity. byjus.com In an effort to develop new lead compounds with high fungicidal efficacy, a series of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives and their 6,7-epoxy analogues were synthesized and evaluated. mdpi.com

Several of these compounds exhibited significant inhibition against the plant pathogen Rhizoctonia solani at a concentration of 50 µg/mL. mdpi.com For instance, certain amide derivatives showed inhibition rates exceeding 90%. mdpi.com The research indicated that the presence of a double bond at the C6 and C7 positions, or an adjacent 6,7-dihydroxy group, was crucial for enhanced fungicidal activity when comparing the amide derivatives. mdpi.com

**Table 1: Antifungal Activity of Selected 3,7-dimethyl-2,6-octadienamide Derivatives against *R. solani***

Compound Inhibition Rate (%) at 50 µg/mL
5C 94.0
5I 93.4
6b 91.5

Data sourced from preliminary bioassays of synthesized compounds. mdpi.com

Cytotoxic Effects on Cancer Cell Lines

Related monoterpenoids, particularly those isolated from the male flowers of Carica papaya, have been investigated for their cytotoxic effects against various cancer cell lines. nih.gov These studies are relevant as they involve compounds structurally similar to this compound, such as 6-hydroxy-2,6-dimethyl-2,7-octadienoic acid and 6-hydroxy-2,6-dimethyloct-7-enoic acid. nih.gov

These monoterpenoids have demonstrated cytotoxic activity against lung (A549), liver (Hep3B), and breast (MCF-7) cancer cell lines. nih.gov The activity is dose-dependent, with some compounds exhibiting medium cytotoxic effects with IC50 values ranging from approximately 34 to 66 µg/mL. nih.gov The phytochemicals found in Carica papaya, including monoterpenoids, are believed to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation. nih.govnih.govresearchgate.net

Table 2: Cytotoxic Activity of Monoterpenoids from Carica papaya Flowers

Compound Cancer Cell Line IC50 (µg/mL) Cytotoxic Activity Level
Monoterpenoid (3) A549, MCF-7, Hep3B 34.73±1.55 to 66.12±5.60 Medium
Monoterpenoid (6) A549, MCF-7, Hep3B 34.73±1.55 to 66.12±5.60 Medium
Lignan (1) A549, MCF-7, Hep3B 34.73±1.55 to 66.12±5.60 Medium
Lignan (2) MCF-7, Hep3B 60.85±4.43, 62.32±5.03 Medium
Lignan (2) A549 70.99±7.26 Weak

Data represents the half-maximal inhibitory concentration (IC50) against various cancer cell lines. nih.gov

Enzyme-Catalyzed Reactions and Substrate Specificity Studies

The functional groups present in this compound and its derivatives, namely the hydroxyl (alcohol) and carbonyl (ketone, in related compounds) groups, are primary targets for various enzyme-catalyzed reactions. Dehydrogenases and oxidases are the most prominent biocatalysts that act on these groups. mdpi.com

Alcohol dehydrogenases (ADHs) and alcohol oxidases (AlcOxs) catalyze the oxidation of alcohols to aldehydes or ketones. nih.gov These enzymes exhibit varying degrees of substrate specificity. byjus.comworthington-biochem.com Some enzymes are highly specific, catalyzing only a single reaction (absolute specificity), while others act on molecules with specific functional groups (group specificity) or on a particular type of chemical bond (linkage specificity). worthington-biochem.com For example, alcohol dehydrogenases can act on a wide range of alcohol substrates. worthington-biochem.com The enantioselectivity of these enzymatic reductions is a key area of research, as different oxidoreductases can produce either (R)- or (S)-alcohols, depending on the enzyme used and the substituents on the ketone substrate. nih.gov This specificity is crucial for the synthesis of chiral building blocks for various applications. nih.gov

Exploration of Biological Interactions and Signaling Pathways

The interaction of volatile monoterpenoids, including ketone-alcohol compounds, with olfactory receptors is a primary mechanism of biological interaction in many organisms. The sense of smell, or olfaction, begins when airborne molecules bind to G protein-coupled receptors on olfactory sensory neurons in the nasal cavity. youtube.com

This binding event initiates a signaling cascade, converting the chemical stimulus into an electrical signal. youtube.com This signal is then transmitted via the olfactory nerve to the olfactory bulb in the brain. youtube.com In the olfactory bulb, axons from sensory neurons that express the same type of receptor converge in structures called glomeruli, where they synapse with second-order neurons. youtube.com This information is then relayed to the primary olfactory cortex for interpretation as a specific odor. youtube.com The combinatorial use of a limited number of receptors allows for the detection of a vast array of different odorants. youtube.com Monoterpene alcohols and ketones are known agonists for various human olfactory receptors, and their structural characteristics, such as chain length and functional groups, influence the perception and potency of their scent. nih.govresearchgate.net

Antioxidant and Anti-inflammatory Properties

Monoterpenes and their derivatives are a large class of plant secondary metabolites known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties. nih.govnih.gov These compounds are major components of essential oils and have been studied for their potential to mitigate oxidative stress and inflammation. nih.govnih.gov

The anti-inflammatory effects of various monoterpenes have been demonstrated in numerous experimental models. nih.gov For example, compounds like l-menthol (B7771125) have been shown to significantly reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and interleukins in human monocytes. nih.gov Similarly, other monoterpenoids have exhibited selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.gov The antioxidant activity of monoterpenes is attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes, thereby protecting cells from oxidative damage. nih.govnih.gov

Analytical Methodologies for Detection, Quantification, and Profiling of 6 Hydroxy 2,6 Dimethyloct 2 Enoic Acid

Chromatographic Techniques for Separation and Isolation

Chromatography stands as a cornerstone for the separation and isolation of individual components from complex mixtures. For a compound like 6-Hydroxy-2,6-dimethyloct-2-enoic acid, both gas and liquid chromatography techniques offer powerful analytical solutions.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a well-established technique for the analysis of volatile and semi-volatile organic compounds. While specific studies on this compound are not widely documented, the principles of GC-MS analysis of similar compounds, such as those found in honey volatiles, provide a framework for its potential analysis. The successful application of GC-MS for separating and identifying a wide array of organic acids and other volatile compounds in natural products underscores its suitability for the target analyte.

The methodology would typically involve the derivatization of the carboxylic acid and hydroxyl groups to increase volatility and thermal stability, followed by separation on a capillary column and detection by a mass spectrometer. The resulting mass spectrum would provide a unique fragmentation pattern, enabling the identification of the compound.

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)

Liquid chromatography, especially when interfaced with mass spectrometry, is a versatile and highly sensitive technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. In the context of analyzing components in complex matrices like functional beverages, LC-MS is an invaluable tool.

For the analysis of this compound, a reverse-phase LC method would likely be employed, utilizing a C18 column to separate the compound from other matrix components based on its polarity. The use of a mass spectrometer detector would allow for both quantification and structural confirmation. The high resolution and accuracy of modern mass spectrometers would be instrumental in distinguishing the target compound from isomers and other structurally related molecules.

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are essential for the structural elucidation and quantification of chemical compounds. For this compound, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be pivotal.

NMR spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. IR spectroscopy would be used to identify the characteristic functional groups present, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Development of Specialized Assays for Biological Matrix Analysis

To study the role and concentration of this compound in biological systems, the development of specialized and sensitive assays is necessary. These assays would need to be capable of accurately measuring the compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Techniques such as enzyme-linked immunosorbent assays (ELISAs) or highly specific LC-MS/MS methods could be developed. An LC-MS/MS assay, operating in multiple reaction monitoring (MRM) mode, would offer high selectivity and sensitivity for the quantification of the target analyte, even at low concentrations.

Metabolomics Approaches for Profiling of this compound in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to profile compounds like this compound in a biological context. By employing untargeted or targeted metabolomics workflows, researchers can investigate the presence and regulation of this compound in response to various stimuli or in different physiological states.

In the context of functional beverages, for instance, a metabolomics approach could be used to track the absorption, distribution, metabolism, and excretion of this compound after consumption. This would provide valuable insights into its bioavailability and potential biological effects.

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Detector Mass Spectrometry (MS), Flame Ionization Detector (FID)Mass Spectrometry (MS), UV-Vis Detector
Analyte State Volatile or semi-volatile (derivatization may be required)Soluble in a liquid mobile phase
Application Analysis of volatile compounds in honeyAnalysis of components in functional beverages

Future Research Directions and Applications of 6 Hydroxy 2,6 Dimethyloct 2 Enoic Acid

Exploration of Novel Biological Activities and Therapeutic Potential

6-Hydroxy-2,6-dimethyloct-2-enoic acid, a monoterpenoid found in the medicinal plant Cistanche salsa, has demonstrated potential as a bone density conservation agent with anti-osteoporotic activity. However, the full spectrum of its biological activities and therapeutic applications remains largely unexplored. Future research should focus on a systematic investigation of its pharmacological properties, drawing inspiration from the known bioactivities of structurally related monoterpenoids.

Given that many monoterpenes exhibit significant anti-inflammatory properties, a key area of future investigation will be to determine if this compound shares these characteristics. Studies could explore its effects on key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, the broad class of terpenoids is recognized for its neuroprotective effects. nih.govacs.org Research into the potential of this compound to protect against neurodegenerative processes could open new avenues for its therapeutic use. nih.govresearchgate.net Investigations might focus on its ability to mitigate oxidative stress and neuroinflammation in the brain. nih.gov

Other potential areas for exploration include antimicrobial, and cytotoxic activities, which are common among terpenoids. A comprehensive screening against a panel of pathogenic bacteria and fungi, as well as various cancer cell lines, could reveal novel therapeutic applications for this compound.

Potential Biological Activity Rationale for Investigation Potential Therapeutic Application
Anti-inflammatory Many monoterpenoids exhibit anti-inflammatory effects. mdpi.comnih.govTreatment of inflammatory diseases such as arthritis and inflammatory bowel disease. frontiersin.org
Neuroprotective Terpenoids are known to have neuroprotective properties. nih.govacs.orgresearchgate.netPrevention or treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net
Antimicrobial Terpenoids are a known class of natural antimicrobial agents.Development of new antibiotics or antifungal agents.
Cytotoxic Many terpenoids have shown activity against cancer cell lines.Discovery of new anticancer drug leads.

Advanced Synthetic Methodologies for Enantiomerically Pure Compounds

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of advanced synthetic methodologies to produce enantiomerically pure forms of this compound is crucial for its therapeutic development. Future research in this area should focus on asymmetric synthesis strategies that allow for precise control over the chiral centers.

Several approaches could be explored for the enantioselective synthesis of this compound. One promising strategy involves the use of chiral catalysts, such as enzymes or metal-ligand complexes, to control the stereochemistry of key bond-forming reactions. For instance, lipase-mediated resolutions have been successfully used in the synthesis of other chiral terpenoids. Biocatalysis, using whole cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure monoterpenoids. nih.gov

Another avenue for investigation is the use of chiral pool synthesis, where a readily available enantiopure starting material, such as a natural monoterpene, is chemically transformed into the target molecule. This approach leverages the existing chirality of natural products to build complex chiral structures. Furthermore, the development of novel asymmetric reactions for the construction of functionalized octenoic acid derivatives could provide a more direct and efficient route to enantiomerically pure this compound.

Investigation of Structure-Function Relationships at the Molecular Level

To fully understand and optimize the therapeutic potential of this compound, it is essential to investigate the relationship between its chemical structure and its biological function at the molecular level. A key focus of future research will be to identify the specific molecular targets through which this compound exerts its anti-osteoporotic effects and any other discovered biological activities.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential binding sites on proteins that are relevant to bone metabolism, inflammation, or neurodegeneration. These in silico studies can guide further experimental validation. For example, researchers could investigate the interaction of this compound with key enzymes and receptors involved in osteoblast and osteoclast differentiation and function.

Furthermore, the synthesis and biological evaluation of a library of structural analogs of this compound will be crucial for elucidating its structure-activity relationship (SAR). By systematically modifying different parts of the molecule, such as the hydroxyl group, the carboxylic acid, and the dimethyl substituents, researchers can identify the key structural features required for its biological activity. This knowledge can then be used to design and synthesize more potent and selective analogs with improved therapeutic properties.

Integration with Systems Biology and Omics Technologies (e.g., metabolomics)

The integration of systems biology and omics technologies, particularly metabolomics, offers a powerful approach to understanding the broader biological effects of this compound and its mechanism of action. Future research should leverage these technologies to gain a holistic view of the cellular and systemic responses to this compound.

Metabolomic studies on Cistanche salsa have already been conducted to analyze its chemical constituents. nih.govfrontiersin.org A targeted metabolomics approach could be used to quantify the levels of this compound and its metabolites in biological samples after administration. This would provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile. Untargeted metabolomics can also be employed to identify global changes in the metabolome of cells or organisms treated with the compound, revealing the metabolic pathways that are perturbed by its presence. This can provide clues about its mechanism of action and potential off-target effects.

Combining metabolomics with other omics technologies, such as transcriptomics and proteomics, can provide a more complete picture of the biological effects of this compound. For example, transcriptomics can identify changes in gene expression in response to the compound, while proteomics can reveal alterations in protein levels and post-translational modifications. Integrating these multi-omics datasets can help to construct comprehensive models of the compound's mechanism of action and identify potential biomarkers for its therapeutic efficacy.

Sustainable Production and Biorefinery Applications

The traditional extraction of this compound from its natural source, Cistanche salsa, may not be sustainable or economically viable for large-scale production. Therefore, future research should focus on developing sustainable production methods for this compound.

Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of terpenoids. nih.govmdpi.com This involves engineering microorganisms, such as yeast or bacteria, to produce this compound through fermentation. By introducing the necessary biosynthetic genes and optimizing metabolic pathways, it may be possible to achieve high-yield production of this compound from simple and renewable feedstocks. nih.govfrontiersin.org Plant metabolic engineering strategies could also be employed to enhance the production of this compound in its native plant or in a heterologous plant host. nih.gov

In the context of a biorefinery, where biomass is converted into a range of valuable products, this compound could be a high-value co-product. If produced microbially, the spent biomass could be used for other applications, such as animal feed or the production of biofuels. Furthermore, the diverse biological activities of terpenoids suggest that this compound and its derivatives could have applications in various industries, including pharmaceuticals, cosmetics, and agriculture, making it a valuable component of a biorefinery product portfolio.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.